4-Styrylbenzoic acid
Overview
Description
Synthesis Analysis
There are various methods of synthesizing 4-styrylbenzoic acid. One common method for synthesizing the compound is the reaction of styrene and 4-bromobenzoic acid in the presence of a catalyst like palladium. This reaction produces 4-styrylbenzoic acid with a yield of approximately 50-60%.Molecular Structure Analysis
The molecular formula of 4-styrylbenzoic acid is C16H12O2, and its molecular weight is 236.27 g/mol. The compound is a white crystalline solid with a molecular structure consisting of a benzoic acid ring and a styryl group.Physical And Chemical Properties Analysis
4-Styrylbenzoic acid is a white crystalline solid. It has a melting point of around 300°C and is slightly soluble in water. It is soluble in organic solvents like ethanol, chloroform, benzene, and toluene.Scientific Research Applications
1. Potentiating Radiotherapy
- Application Summary : The Styryl Benzoic Acid Derivative DC10, which is a derivative of 4-Styrylbenzoic acid, has been found to potentiate radiotherapy by targeting the xCT-Glutathione Axis .
- Methods of Application : The compound DC10 was validated as a radiosensitizer in the xCT-expressing cancer cell lines A172, A375, and MCF7, and mice harboring melanoma xenografts . After DC10 treatment, 14C-cystine uptake in the cancer cells was measured using liquid scintillation counting, and intracellular GSH levels and reactive oxygen species (ROS) were measured using luminescence assays .
- Results : DC10 reduced cystine uptake and GSH synthesis and increased ROS levels in a dose-dependent manner . Furthermore, DC10 interacted synergistically with radiation to increase DNA damage and reduce tumor cell colony formation .
2. Organic Synthesis
- Application Summary : 4-Styrylbenzoic acid is widely used in organic synthesis as a building block. It is also used in the development of liquid crystal materials and polymeric systems.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
3. Synthesis of Ester Derivatives
- Application Summary : 4-Styrylbenzoic acid is used in the synthesis of its ester derivatives, such as 4-Styrylbenzoic Acid Biphenyl-3-yl Ester .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
4. Traditional Medicine
- Application Summary : Pinosylvic acid, a stilbenecarboxylic acid found in climbing skullcap (Scutellaria scandens), is another derivative of 4-Styrylbenzoic acid . The leaves of this plant are traditionally used to treat wounds and swelling caused by insects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of Biphenyl Ester Derivatives
- Application Summary : 4-Styrylbenzoic acid is used in the synthesis of its biphenyl ester derivatives, such as 4-Styrylbenzoic Acid Biphenyl-3-yl Ester .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
6. Combined Microwaves/Ultrasound
- Application Summary : The combination of microwave heating and ultrasound irradiation has been successfully exploited in applied chemistry . These green techniques promote faster and more selective transformations .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGXTPCOGVFRSQ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Styrylbenzoic acid | |
CAS RN |
7329-77-3 | |
Record name | 7329-77-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.